

Technical Support Center: Separation of Nitromethane-Methanol Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nitromethane	
Cat. No.:	B149229	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on various techniques for breaking the **nitromethane**-methanol azeotrope. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the **nitromethane**-methanol azeotrope?

A1: The **nitromethane**-methanol azeotrope is a mixture of approximately 9% **nitromethane** and 91-92% methanol by mass that boils at a constant temperature of about 64.6 °C.[1] This constant boiling point prevents the separation of the two components by simple distillation.[2][3] [4]

Q2: Why can't I separate **nitromethane** and methanol using simple fractional distillation?

A2: At the azeotropic composition, the vapor phase has the same composition as the liquid phase.[2][3][4] Consequently, further enrichment of either component is impossible through simple distillation, regardless of the efficiency of the distillation column.

Q3: What are the primary methods to break this azeotrope?

A3: The most common and effective methods include:



- Extractive Distillation: Involves adding a high-boiling point solvent (entrainer) to alter the relative volatility of **nitromethane** and methanol.
- Pressure-Swing Distillation: Utilizes two distillation columns operating at different pressures to shift the azeotropic composition.
- Salting Out (Liquid-Liquid Extraction): Involves adding a salt to the mixture to reduce the solubility of one component, allowing for separation by extraction.
- Azeotropic Distillation with a Ternary Component: An entrainer is added to form a new, lower-boiling azeotrope with one of the original components.
- Pervaporation: A membrane-based process that separates components based on their different permeation rates through the membrane.
- Adsorption: Utilizes porous materials to selectively adsorb one component from the mixture.

Q4: Which method is most suitable for my laboratory scale experiment?

A4: For typical laboratory-scale separations, extractive distillation and salting out are often the most practical choices due to their effectiveness and relatively straightforward setup. Pressure-swing distillation is generally more suitable for larger, industrial-scale separations due to the higher equipment cost and complexity.[5]

Troubleshooting Guides Extractive Distillation

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Possible Cause	Troubleshooting Step
Poor Separation Efficiency	Incorrect entrainer-to-feed ratio.	Optimize the mass ratio of the entrainer to the azeotropic mixture. A common starting point is a ratio between 0.5:1 and 10:1.[6]
Improper feed temperature of the entrainer.	Ensure the entrainer feed temperature is within the optimal range, typically 20-60°C, to effectively alter the volatility.[6]	
Incorrect reflux ratio.	Adjust the reflux ratio. Higher reflux ratios can improve separation but also increase energy consumption.	
Column Flooding	Excessive vapor flow rate.	Reduce the reboiler duty to decrease the vapor velocity up the column.[7]
Insufficient column diameter for the throughput.	If possible, use a wider column or reduce the feed rate.	
Column Weeping	Low vapor flow rate.	Increase the reboiler duty to increase vapor velocity and prevent liquid from dripping through the trays.[7]
Entrainer Contamination in Product	Inefficient separation in the entrainer recovery column.	Ensure the second distillation column for entrainer recovery is operating at the correct parameters (temperature, pressure, reflux ratio) to achieve high-purity entrainer for recycling.



Salting Out (Liquid-Liquid Extraction)

Issue	Possible Cause	Troubleshooting Step
Incomplete Phase Separation	Insufficient amount of salt added.	Gradually add more of the salting-out agent (e.g., potassium carbonate or sodium chloride) until two distinct liquid layers are observed.[8]
Emulsion formation.	Gently swirl or rock the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period for the layers to separate.	
Low Yield of Nitromethane	Nitromethane is partially soluble in the aqueous salt solution.	Perform multiple extractions of the aqueous layer with a suitable solvent (e.g., dichloromethane) to recover dissolved nitromethane.
Methanol Contamination in Nitromethane Layer	Inefficient washing of the organic layer.	Wash the separated nitromethane layer multiple times with a saturated salt solution to remove residual methanol.

Experimental Protocols Extractive Distillation using Ethylene Glycol

This protocol is based on the principles described for extractive distillation of the **nitromethane**-methanol azeotrope.[6]

Objective: To separate **nitromethane** and methanol using ethylene glycol as an entrainer.

Materials:



- Nitromethane-methanol azeotrope mixture
- Ethylene glycol (analytical grade)
- Distillation apparatus with two columns (one for extractive distillation, one for entrainer recovery)
- Heating mantles, condensers, receiving flasks
- Separatory funnel

Methodology:

- Setup: Assemble a two-column distillation apparatus. The first column is for the extractive distillation, and the second is for the recovery of the entrainer.
- Charging the Still: Charge the reboiler of the first column with the nitromethane-methanol azeotrope.
- Extractive Distillation:
 - Heat the reboiler to bring the mixture to a boil.
 - Introduce ethylene glycol into the upper section of the first column. A typical mass ratio of entrainer to the overhead distillate is between 0.5:1 and 10:1.[6] The entrainer should be preheated to 20-60°C.[6]
 - Ethylene glycol, being less volatile, will flow down the column, preferentially associating with methanol and increasing the relative volatility of nitromethane.
 - Collect the **nitromethane**-rich vapor as the distillate from the top of the column. The bottom product will be a mixture of methanol and ethylene glycol.
- Entrainer Recovery:
 - Feed the bottom product from the first column into the second distillation column.
 - Heat the mixture to distill the methanol.



- The high-boiling ethylene glycol will remain as the bottom product and can be recycled.
- Purification: The collected **nitromethane** distillate may be further purified by simple distillation.

Quantitative Data (Illustrative based on patent claims):

Parameter	Value	Reference
Entrainer	Ethylene Glycol	[6]
Entrainer to Distillate Mass Ratio	0.5:1 to 10:1	[6]
Entrainer Feed Temperature	20-60 °C	[6]
Methanol Purity (Distillate)	≥99%	[6]
Nitromethane Purity (Bottoms from 1st Column)	≥99%	[6]

Salting Out using Potassium Carbonate

This protocol is based on the principle of the salting-out effect.[8]

Objective: To separate **nitromethane** and methanol by liquid-liquid extraction after adding a salt.

Materials:

- Nitromethane-methanol azeotrope mixture
- Potassium carbonate (anhydrous)
- · Distilled water
- Separatory funnel
- · Beakers, flasks



Methodology:

- Dissolving the Azeotrope: In a large beaker, mix the **nitromethane**-methanol azeotrope with an equal volume of distilled water.
- Salting Out:
 - Slowly add anhydrous potassium carbonate to the mixture while stirring.
 - Continue adding the salt until two distinct liquid layers form. The upper layer will be rich in methanol, and the lower layer will be the aqueous salt solution with some dissolved methanol. Nitromethane is more soluble in the methanol layer.
- Separation:
 - Transfer the mixture to a separatory funnel and allow the layers to fully separate.
 - Drain the lower aqueous layer.
 - Collect the upper methanol-rich layer containing nitromethane.
- Washing: Wash the collected organic layer with a saturated solution of potassium carbonate to remove residual water and dissolved salts.
- Final Purification: The resulting mixture of **nitromethane** and methanol will have a broken azeotrope. This mixture can then be separated by fractional distillation, where methanol will distill first, leaving behind purified **nitromethane**.

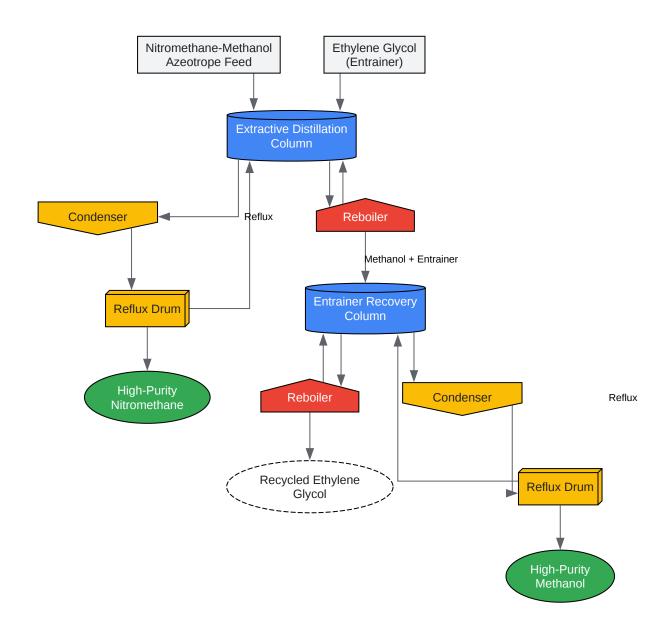
Quantitative Data (Illustrative):



Parameter	Observation	Reference
Salting-out Agent	Potassium Carbonate	[8]
Phase Separation	Two distinct liquid layers form	[8]
Upper Layer	Methanol-rich organic layer	[8]
Lower Layer	Aqueous potassium carbonate solution	[8]

Visualizations

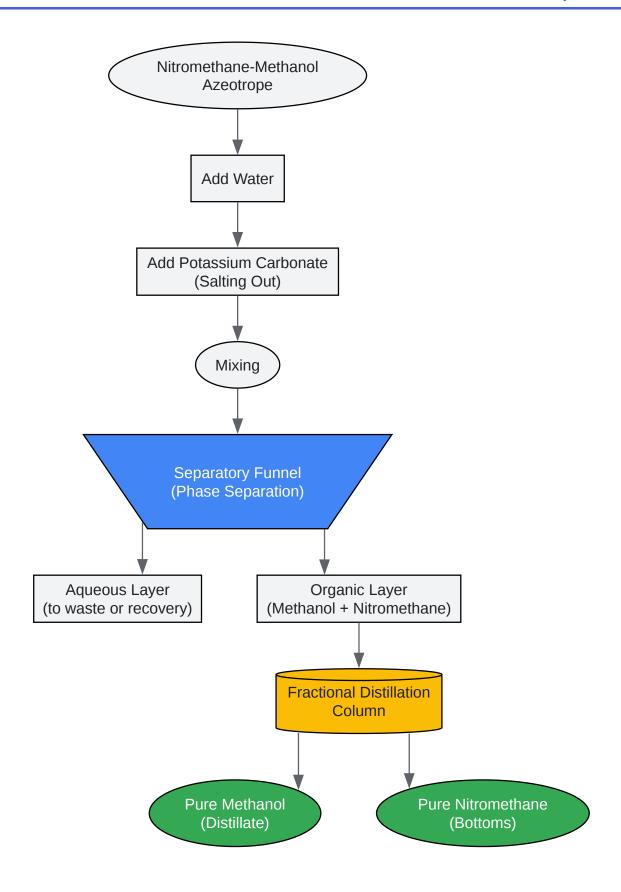




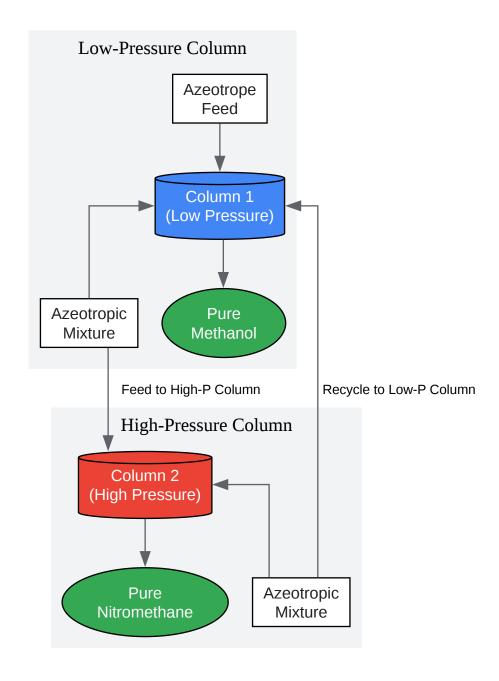
Click to download full resolution via product page

Caption: Workflow for Extractive Distillation.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Nitromethane Sciencemadness Wiki [sciencemadness.org]
- 2. gwsionline.com [gwsionline.com]
- 3. byjus.com [byjus.com]
- 4. chemicaltweak.com [chemicaltweak.com]
- 5. famt.ac.in [famt.ac.in]
- 6. CN103319309A Interrupted extraction, rectification and separation method of methanolnitromethane azeotrope - Google Patents [patents.google.com]
- 7. fiveable.me [fiveable.me]
- 8. flinnsci.ca [flinnsci.ca]
- To cite this document: BenchChem. [Technical Support Center: Separation of Nitromethane-Methanol Azeotrope]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149229#techniques-for-breaking-the-nitromethane-methanol-azeotrope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com